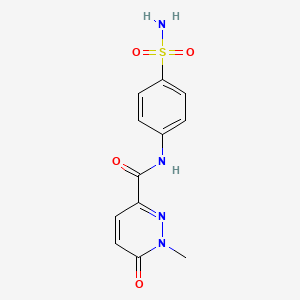

1-methyl-6-oxo-N-(4-sulfamoylphenyl)-1,6-dihydropyridazine-3-carboxamide

Description

Properties

IUPAC Name |

1-methyl-6-oxo-N-(4-sulfamoylphenyl)pyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O4S/c1-16-11(17)7-6-10(15-16)12(18)14-8-2-4-9(5-3-8)21(13,19)20/h2-7H,1H3,(H,14,18)(H2,13,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAQQEXMZRWTRNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-methyl-6-oxo-N-(4-sulfamoylphenyl)-1,6-dihydropyridazine-3-carboxamide is a synthetic derivative with potential biological activities, particularly in the field of antimicrobial research. Understanding its biological activity is crucial for evaluating its therapeutic potential and mechanisms of action.

Chemical Composition

- Molecular Formula : C13H14N4O3S

- Molecular Weight : 306.34 g/mol

- CAS Number : 121005817

Structural Features

The compound features a dihydropyridazine ring system, a carboxamide group, and a sulfamoyl phenyl moiety. These structural elements contribute to its biological activity by influencing interactions with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values

The antimicrobial efficacy can be quantified using MIC values, which indicate the lowest concentration of a compound that inhibits bacterial growth. The following table summarizes the MIC values for selected bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15.625 |

| Escherichia coli | 62.5 |

| Enterococcus faecalis | 125 |

| Pseudomonas aeruginosa | 31.25 |

These values suggest that the compound is particularly effective against Staphylococcus aureus, which is noteworthy given the rising resistance to conventional antibiotics.

The proposed mechanisms of action include:

- Inhibition of Protein Synthesis : The compound interferes with bacterial ribosomal function, leading to reduced protein synthesis.

- Biofilm Disruption : It has shown potential in inhibiting biofilm formation, which is critical in chronic infections. For example, it demonstrated an MBIC (Minimum Biofilm Inhibitory Concentration) against MRSA at approximately 62 µg/mL .

Case Studies

Several studies have assessed the biological activity of this compound:

-

Study on Antibacterial Efficacy :

- A study published in the Journal of Medicinal Chemistry highlighted that derivatives of similar structures exhibited enhanced antibacterial activity against resistant strains compared to traditional antibiotics .

- The compound's derivatives were shown to outperform ampicillin in certain cases, indicating a promising alternative for treatment .

- Biofilm Inhibition Study :

- Antifungal Activity :

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Modifications to the sulfamoyl group and variations in the dihydropyridazine framework can lead to enhanced potency and selectivity against specific pathogens.

Key Findings from SAR Studies

- Substituents on the phenyl ring significantly affect antimicrobial activity.

- The presence of electron-withdrawing groups enhances antibacterial potency.

- Structural modifications can lead to improved solubility and bioavailability.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of compounds similar to 1-methyl-6-oxo-N-(4-sulfamoylphenyl)-1,6-dihydropyridazine have exhibited antimicrobial properties. For instance, studies on related sulfonamide compounds have shown effectiveness against various Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant bacterial strains .

Antiviral Properties

Recent investigations into the antiviral potential of similar compounds have highlighted their ability to inhibit viral replication. For example, spiro-N-(4-sulfamoylphenyl)-2-carboxamide derivatives demonstrated good binding affinity to the main protease of SARS-CoV-2, indicating that modifications of the dihydropyridazine structure could lead to effective antiviral agents . The binding energy scores from molecular docking studies suggest that these compounds could serve as lead candidates for COVID-19 therapeutics.

Anti-inflammatory Effects

Compounds containing the sulfonamide moiety are known for their anti-inflammatory properties. The mechanism is believed to involve the inhibition of cyclooxygenase enzymes, which play a crucial role in the inflammatory process . This suggests that 1-methyl-6-oxo-N-(4-sulfamoylphenyl)-1,6-dihydropyridazine could be explored for its potential in treating inflammatory diseases.

Synthesis and Structural Modifications

The synthesis of 1-methyl-6-oxo-N-(4-sulfamoylphenyl)-1,6-dihydropyridazine can be achieved through various methods including one-pot reactions which streamline the process and enhance yield . Structural modifications can lead to derivatives with improved pharmacological profiles, allowing for targeted applications in specific disease areas.

Case Studies

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Findings and Differences

Proteasome Inhibition

- The target compound shares a pyridazinone-carboxamide scaffold with compound 5 (1-benzyl-substituted analog), which inhibits T. cruzi proteasomes (IC₅₀ = 0.12 µM) .

- Compound 6 (N-methylated derivative of 5) showed improved solubility due to reduced hydrogen bonding capacity, a modification that could be extrapolated to the target compound’s methyl group .

Anticonvulsant Activity

- While the target compound lacks direct anticonvulsant data, structurally related sulfamoylphenyl derivatives like 18b and 12c exhibit potent activity in MES and scPTZ models, with ED₅₀ values of 16.36 mg/kg and 22.50 mg/kg, respectively . The dihydropyridazine core may offer distinct pharmacokinetic advantages over malonamide or cyclopropane-based analogs.

Antiproliferative Activity

- Compound 7a (methanesulfonate derivative) and acrylamide derivatives (e.g., 20) demonstrate that sulfamoylphenyl groups paired with electron-withdrawing substituents (e.g., cyano, sulfonate) enhance cytotoxicity in cancer models . The target compound’s carboxamide linkage may offer metabolic stability over ester or sulfonate groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.